molecular formula C5H6N2O B1592287 1H-Pyrrole-3-carboxamide CAS No. 71580-36-4

1H-Pyrrole-3-carboxamide

Cat. No. B1592287
CAS RN: 71580-36-4
M. Wt: 110.11 g/mol
InChI Key: AKWIAIDKXNKXDI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, also known as Pyrrolidone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Development of 5-HT6 Receptor Inverse Agonists

1H-Pyrrole-3-carboxamide has been used as a scaffold for developing 5-HT6 receptor inverse agonists . These compounds have shown cognition-enhancing activity, making them promising for the treatment of cognitive deficits associated with several neurological and psychiatric disorders . The compound 27, derived from 2-phenyl-1H-pyrrole-3-carboxamide, has shown high selectivity and metabolic stability, and has demonstrated procognitive properties in animal models .

Neuroprotection Studies

In the field of neuroscience and neurodegenerative disease research, 1H-Pyrrole-3-carboxamide derivatives are being investigated for their potential neuroprotective effects. These studies aim to determine whether these compounds can protect neurons from damage or degeneration.

Development of Antagonists for Histamine Receptors

Compounds containing a carboxamide motif, such as 1H-Pyrrole-3-carboxamide, have shown varied biological activities important for potential drug development . For example, dispyrin, a bromopyrrole alkaloid, acts as an antagonist of α2A, H2, and H3 histamine receptors .

Antiviral Applications

Sceptrin, a compound containing a carboxamide motif similar to 1H-Pyrrole-3-carboxamide, has demonstrated antiviral activity . This suggests potential applications of 1H-Pyrrole-3-carboxamide in the development of new antiviral drugs .

Antitumor Applications

Agelastatin-A and yatakemycin, which contain a carboxamide motif similar to 1H-Pyrrole-3-carboxamide, have shown antitumor activity . This suggests that 1H-Pyrrole-3-carboxamide could be used in the development of new antitumor drugs .

Antibacterial Applications

Storniamide-A, a compound containing a carboxamide motif similar to 1H-Pyrrole-3-carboxamide, has demonstrated antibacterial activity . This suggests potential applications of 1H-Pyrrole-3-carboxamide in the development of new antibacterial drugs .

Kinase Inhibitor Applications

Hymenialdisine, a compound containing a carboxamide motif similar to 1H-Pyrrole-3-carboxamide, acts as a kinase inhibitor . This suggests potential applications of 1H-Pyrrole-3-carboxamide in the development of new kinase inhibitors .

DNA Minor Groove Binders

Distamycin and netropsin, which contain a carboxamide motif similar to 1H-Pyrrole-3-carboxamide, act as DNA minor groove binders . This suggests potential applications of 1H-Pyrrole-3-carboxamide in the development of new DNA minor groove binders .

properties

IUPAC Name

1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIAIDKXNKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597778
Record name 1H-Pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3-carboxamide

CAS RN

71580-36-4
Record name 1H-Pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-Phenyl-1H-pyrrole-3-carboxamide interacts with the serotonin type 6 receptor (5-HT6R) and acts as an inverse agonist. [] This means it has the opposite effect of an agonist, which would typically activate the receptor. Instead, inverse agonists reduce the receptor's basal activity. Specifically, 2-Phenyl-1H-pyrrole-3-carboxamide has been shown to inhibit the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] This modulation of signaling pathways contributes to its potential cognition-enhancing effects. []

A: While the provided articles do not explicitly state the molecular formula and weight of Sunitinib, they do provide various spectroscopic data. For example, studies used FTIR, Raman, UV-vis, EPR, and NMR analyses to characterize Sunitinib and its copper complex. [] These techniques provide information about the compound's functional groups, electronic structure, and interactions with other molecules. Additionally, X-ray diffraction was used to determine the solid-state molecular structure of trichlorosunitinibcopper(II). []

A: Research on 1H-pyrrole-3-carboxamide derivatives reveals important SAR insights. For instance, modifying the 1H-pyrrolo[3,2-c]quinoline scaffold to 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R. [] This change highlights the impact of structural modifications on the compound's interaction with the receptor and downstream signaling. Furthermore, studies on 2,5-dihydro-5-oxo-1H-pyrrole derivatives revealed structural features crucial for high aldose reductase (AR) inhibitory activity. [] These findings underscore the importance of understanding SAR for designing more potent and selective 1H-pyrrole-3-carboxamide derivatives with desired biological activities.

A: Several studies demonstrate the in vitro and in vivo efficacy of 1H-pyrrole-3-carboxamide derivatives. For example, compound 27, a 5-HT6R inverse agonist derived from 2-phenyl-1H-pyrrole-3-carboxamide, demonstrated procognitive properties in rats. [] In the novel object recognition test, it reversed scopolamine-induced memory decline, and in the attentional set-shifting task, it exhibited procognitive effects. [] These findings suggest potential therapeutic applications in cognitive disorders.

A: Researchers utilize various analytical methods for the characterization and quantification of 1H-pyrrole-3-carboxamide derivatives. These include techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA). [, , ] These methods help determine crucial parameters such as ionization constants, concentrations in biological samples, and specific interactions with target molecules.

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